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Introduction

Hydrogen selenide (H2Se) is a highly volatile and reactive selenium precursor that has been
utilized in the Atomic Layer Deposition (ALD) of various metal selenide thin films. Its gaseous
nature at room temperature makes it an attractive candidate for achieving uniform and
conformal coatings on complex topographies, a hallmark of the ALD technique. However, the
extreme toxicity of H2Se necessitates stringent safety protocols and has led to the development
of alternative organoselenium precursors.

This document provides detailed application notes and experimental protocols for the ALD of
select metal selenides using hydrogen selenide. The information is intended for researchers
and professionals with experience in thin-film deposition techniques and handling of hazardous
materials.

Safety Precautions for Handling Hydrogen Selenide

Hydrogen selenide is an extremely toxic, flammable, and corrosive gas with a foul odor.
Exposure can cause severe respiratory irritation, pulmonary edema, and other serious health
effects. All work with H2Se must be conducted in a well-ventilated fume hood with a dedicated
gas cabinet and a robust leak detection system. Appropriate personal protective equipment
(PPE), including a self-contained breathing apparatus (SCBA), should be readily available. All
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personnel must be thoroughly trained in the handling procedures and emergency protocols for
H2Se.

Atomic Layer Deposition of Metal Selenides using
H2Se

The following sections detail the ALD processes for specific metal selenides where hydrogen
selenide has been employed as the selenium precursor.

Antimony Selenide (Sbz2Se3)

Antimony selenide is a promising material for photovoltaic and thermoelectric applications. ALD
offers precise thickness control of Sb2Ses thin films, which is crucial for device performance.

Quantitative Data Summary

Parameter Value Reference
Metal Precursor Antimony(lll) chloride (SbCls) [11[2][3]
Selenium Precursor Hydrogen selenide (H2Se) [1112][3]
Deposition Temperature 300 °C [11[2][3]
Growth Rate per Cycle (GPC) 0.22 nm/cycle [1112][3]
Substrates Si/SiOz, glass, FTO-coated 213

glass

Experimental Protocol
A typical thermal ALD process for Sb2Ses using SbCls and H2Se consists of a four-step cycle:

e SDbCIs Pulse: A pulse of vaporized SbCls is introduced into the reactor chamber. The SbCls
molecules react with the substrate surface in a self-limiting manner.

e Inert Gas Purge: The chamber is purged with an inert gas (e.g., nitrogen) to remove any
unreacted SbCls and gaseous byproducts.
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» H2Se Pulse: A pulse of H2Se gas is introduced into the chamber. The H2Se reacts with the
adsorbed antimony-containing species on the surface to form a layer of Sb2Ses.

 Inert Gas Purge: The chamber is purged again with an inert gas to remove unreacted H2Se
and any volatile byproducts.

This cycle is repeated until the desired film thickness is achieved.
Detailed ALD Cycle Parameters for Sh2Ses:

o SbCls source temperature: Not specified in the reference, but requires heating to achieve
adequate vapor pressure.

o SbCls pulse duration: 1.0 seconds[1][2][3]
e Nitrogen (N2) purge duration: 1.5 seconds[1][2][3]
e H2Se pulse duration: 1.5 seconds[1][2][3]

e Nitrogen (N2) purge duration: 1.5 seconds[1][2][3]

Start Deposition
End Deposition

Click to download full resolution via product page

Caption: Simplified surface reaction mechanism for InSe ALD.
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Other Metal Selenides (WSe2, ZnSe, CdSe)

While the literature suggests the feasibility of depositing other metal selenides using Hz2Se,
detailed experimental protocols and quantitative data are less readily available, likely due to the
preference for safer selenium precursors.

e Tungsten Selenide (WSez2): The deposition of WSe: thin films has been demonstrated using
tungsten pentachloride (WCls) and H2Se as precursors.[4] However, specific ALD
parameters such as deposition temperature, growth rate, and pulse sequences are not
provided in the readily accessible literature.

e Zinc Selenide (ZnSe) and Cadmium Selenide (CdSe): The ALD of ZnSe and CdSe has been
more commonly reported using elemental zinc and selenium, or alternative selenium sources
like hydrogen sulfide (H2S) for ZnS followed by an anion exchange process, or
organoselenium compounds. While HzSe could theoretically be used with common metal
precursors like diethylzinc (DEZn) for ZnSe or dimethylcadmium (DMCd) for CdSe, detailed
and reproducible ALD protocols using H2Se are not prevalent in the reviewed scientific
literature. This is a strong indication of the shift towards safer deposition chemistries.

Conclusion

Hydrogen selenide can be an effective precursor for the atomic layer deposition of certain
metal selenide thin films, offering high reactivity and volatility. The successful depositions of
high-quality Sb2Ses and InSe films highlight its potential. However, its extreme toxicity is a
significant barrier to its widespread use. For materials like ZnSe and CdSe, alternative, safer
selenium precursors are now the industry and academic standard. Researchers considering
the use of H2Se must prioritize the implementation of rigorous safety measures and consider
less hazardous alternatives where possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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